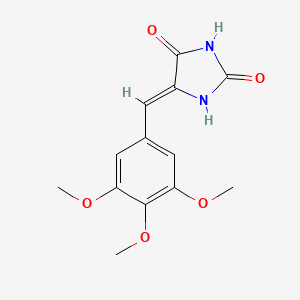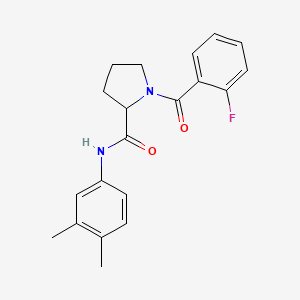![molecular formula C22H22N4 B6081979 2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B6081979.png)
2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a novel chemical compound that has gained significant attention in recent years due to its promising biological activities. The compound is a pyrrolopyridine derivative that has been synthesized using various methods. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of protein kinases, which are enzymes that play a key role in cancer cell proliferation and survival. The compound has been shown to inhibit the activity of several protein kinases, including AKT, mTOR, and ERK.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has been shown to exhibit other biochemical and physiological effects. The compound has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. The compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine in lab experiments is its potent antitumor activity. The compound has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine. One direction is to further investigate the mechanism of action of the compound, particularly its effects on protein kinases. Another direction is to explore the potential of the compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing more efficient synthesis methods for the compound and improving its solubility in aqueous solutions.
In conclusion, 2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a promising compound that has shown potent antitumor activity and other biochemical and physiological effects. The compound has been synthesized using various methods and has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Future research could focus on further investigating the mechanism of action of the compound, exploring its potential as a therapeutic agent for other diseases, and improving its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of 2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has been reported in the literature using various methods. One of the most common methods involves the reaction of 2,3,5-trimethyl-6-nitro-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2,3,5-trimethyl-6-bromo-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridine with phenylmagnesium bromide followed by amination with an appropriate amine.
Aplicaciones Científicas De Investigación
2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
2,3,5-trimethyl-6-phenyl-1-(pyridin-3-ylmethyl)pyrrolo[2,3-b]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-14-16(3)26(13-17-8-7-11-24-12-17)22-19(14)20(23)15(2)21(25-22)18-9-5-4-6-10-18/h4-12H,13H2,1-3H3,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBQYFPGLSFIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=C(C(=N2)C3=CC=CC=C3)C)N)CC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-trimethyl-6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6081909.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methoxypiperidine](/img/structure/B6081917.png)
![3,4-dihydropyrrolo[1,2-a]pyrazine succinate](/img/structure/B6081923.png)
![1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone](/img/structure/B6081928.png)
![2-[(3-methylbenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6081939.png)
![4-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B6081945.png)
![4-chloro-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6081950.png)
![ethyl 2-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081951.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6081964.png)
![3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6081966.png)

![ethyl 4-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}oxy)benzoate](/img/structure/B6081993.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-imidazol-1-yl)-1-phenylethanamine](/img/structure/B6081994.png)